![molecular formula C12H13F3N4O4 B2872048 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid CAS No. 1864058-45-6](/img/structure/B2872048.png)

3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

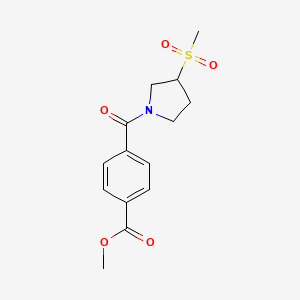

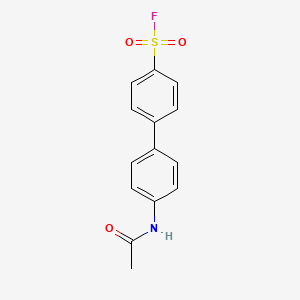

The compound “3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid” is a complex organic molecule. It contains a triazolopyridine core, which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom . The molecule also contains a propanoic acid group and a trifluoroacetic acid group .

Synthesis Analysis

The synthesis of similar triazolopyrimidine derivatives has been reported in the literature . These procedures involve reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of similar compounds has been studied . These studies provide information about the molecular weight, the InChI and InChIKey, and the 2D and 3D structures of the molecules .Chemical Reactions Analysis

The chemical reactions involving similar triazolopyrimidine derivatives have been studied . These reactions involve the formation of a Knoevenagel condensation product with the participation of acetylacetone and arylglyoxal, the isolation of adduct formed by nucleophilic addition of urea at the activated double bond, and its further cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . These studies provide information about the IR spectrum, the 1H NMR spectrum, the 13C NMR spectrum, and the melting point of the compounds .Scientific Research Applications

DNA-PK Inhibitor Synthesis

AZD7648: , a highly selective DNA-PK inhibitor , is synthesized using the 7-methyl-[1,2,4]triazolo[1,5-a]pyridine moiety as a key component . DNA-PK is crucial in non-homologous end joining, a primary pathway for repairing DNA double-strand breaks. Inhibitors like AZD7648 are promising for cancer therapy, especially in combination with treatments that induce DNA damage .

Antifungal and Antimicrobial Agents

The triazole ring, present in the compound’s structure, is a common feature in various antifungal and antimicrobial agents. Triazoles have shown effectiveness against a range of pathogens, making them valuable in developing new medications to combat drug-resistant infections .

Antimalarial Activity

This compound serves as a reactant in synthesizing inhibitors with antimalarial activity. By targeting specific enzymes within the malaria parasite, these inhibitors can prevent the disease’s progression and are vital in the ongoing fight against malaria .

Influenza Virus Inhibition

Researchers have identified derivatives based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which exhibit the ability to inhibit influenza virus RNA polymerase. This is crucial for developing new antiviral drugs, particularly against influenza strains .

Anticancer Properties

The compound has been used in the synthesis of molecules tested for their antiproliferative activities against various cancer cell lines. These studies are fundamental in discovering new chemotherapeutic agents .

Pharmacological Research

Due to its versatile binding capabilities with enzymes and receptors, the triazole moiety is central to pharmacological research. It’s involved in the synthesis of compounds with potential therapeutic applications across a spectrum of diseases .

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino]propanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2.C2HF3O2/c1-7-4-8(11-3-2-10(15)16)14-9(5-7)12-6-13-14;3-2(4,5)1(6)7/h4-6,11H,2-3H2,1H3,(H,15,16);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNRFDFIRIIRQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=NN2C(=C1)NCCC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide](/img/structure/B2871965.png)

![[(2-Fluorobenzyl)sulfanyl]acetic acid](/img/structure/B2871969.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2871970.png)

![2-acetyl-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B2871971.png)

![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylethanone](/img/structure/B2871972.png)

![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2871979.png)

![2-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2871986.png)